molecular formula C23H32N4O2 B14204003 N-(2-Phenylethyl)glycyl-N-(4-methylphenyl)-L-lysinamide CAS No. 918435-95-7

N-(2-Phenylethyl)glycyl-N-(4-methylphenyl)-L-lysinamide

Cat. No.: B14204003
CAS No.: 918435-95-7
M. Wt: 396.5 g/mol
InChI Key: DAAMVTVIVARXAM-NRFANRHFSA-N
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Description

N-(2-Phenylethyl)glycyl-N-(4-methylphenyl)-L-lysinamide is a synthetic compound that belongs to the class of amides This compound is characterized by the presence of a phenylethyl group, a glycyl group, and a methylphenyl group attached to an L-lysinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Phenylethyl)glycyl-N-(4-methylphenyl)-L-lysinamide typically involves the following steps:

    Formation of the Glycyl Intermediate: The initial step involves the reaction of glycine with 2-phenylethylamine under controlled conditions to form the glycyl intermediate.

    Coupling with L-lysine: The glycyl intermediate is then coupled with L-lysine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the desired amide bond.

    Introduction of the Methylphenyl Group:

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Phenylethyl)glycyl-N-(4-methylphenyl)-L-lysinamide can undergo various types of chemical reactions, including:

    Oxidation: The phenylethyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The amide bond can be reduced to form amines.

    Substitution: The methylphenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Halide derivatives and Lewis acids are often employed in substitution reactions.

Major Products Formed

    Oxidation: Phenylacetic acid and benzyl alcohol.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(2-Phenylethyl)glycyl-N-(4-methylphenyl)-L-lysinamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the field of neurology.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Phenylethyl)glycyl-N-(4-methylphenyl)-L-lysinamide involves its interaction with specific molecular targets and pathways. The phenylethyl group is known to interact with neurotransmitter receptors, potentially modulating their activity. The glycyl and lysinamide components may influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Phenylethyl)glycyl-N-(4-methylphenyl)-L-alaninamide: Similar structure but with an alanine backbone.

    N-(2-Phenylethyl)glycyl-N-(4-methylphenyl)-L-valinamide: Similar structure but with a valine backbone.

Uniqueness

N-(2-Phenylethyl)glycyl-N-(4-methylphenyl)-L-lysinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with neurotransmitter receptors and modulate biological pathways sets it apart from other similar compounds.

Properties

CAS No.

918435-95-7

Molecular Formula

C23H32N4O2

Molecular Weight

396.5 g/mol

IUPAC Name

(2S)-6-amino-N-(4-methylphenyl)-2-[[2-(2-phenylethylamino)acetyl]amino]hexanamide

InChI

InChI=1S/C23H32N4O2/c1-18-10-12-20(13-11-18)26-23(29)21(9-5-6-15-24)27-22(28)17-25-16-14-19-7-3-2-4-8-19/h2-4,7-8,10-13,21,25H,5-6,9,14-17,24H2,1H3,(H,26,29)(H,27,28)/t21-/m0/s1

InChI Key

DAAMVTVIVARXAM-NRFANRHFSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)[C@H](CCCCN)NC(=O)CNCCC2=CC=CC=C2

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(CCCCN)NC(=O)CNCCC2=CC=CC=C2

Origin of Product

United States

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